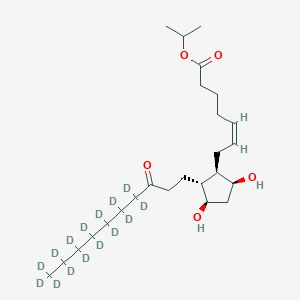

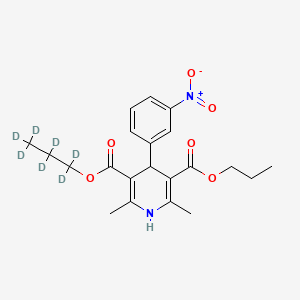

Nitrendipine dipropyl ester-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nitrendipine dipropyl ester-d7 is a deuterated derivative of nitrendipine, a dihydropyridine calcium channel blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of nitrendipine. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems due to the slight difference in mass.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of nitrendipine dipropyl ester-d7 involves several steps. One common method includes the reaction of a 3-nitrobenzal ethyl acetoacetate intermediate with 3-amino methyl crotonate. The reaction is carried out at a temperature of 70-75°C. Concentrated hydrochloric acid is then added to the reaction mixture, and the reaction continues at the same temperature. After completion, the mixture is cooled to 15-20°C, followed by solid-liquid separation and recrystallization to obtain nitrendipine .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to reduce the occurrence of ester exchange side reactions and improve the purity and yield of the product. Strict control of material addition and reaction conditions is essential to achieve high-purity nitrendipine .

Análisis De Reacciones Químicas

Types of Reactions

Nitrendipine dipropyl ester-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine analogues.

Reduction: Reduction of the nitro group can produce nitroso pyridine analogues.

Photodegradation: Nitrendipine is known to undergo photodegradation, forming several photoproducts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Photodegradation: Ultraviolet light is used to induce photodegradation.

Major Products Formed

Oxidation: Pyridine analogues.

Reduction: Nitroso pyridine analogues.

Photodegradation: Various photoproducts, including pyridine and nitroso pyridine analogues.

Aplicaciones Científicas De Investigación

Nitrendipine dipropyl ester-d7 is used in various scientific research applications, including:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of nitrendipine.

Metabolism Studies: Tracing the metabolic pathways of nitrendipine in biological systems.

Drug Development: Evaluating the efficacy and safety of nitrendipine derivatives.

Analytical Chemistry: Developing and validating analytical methods for detecting nitrendipine and its metabolites

Mecanismo De Acción

Nitrendipine dipropyl ester-d7, like nitrendipine, inhibits the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium inhibits the contractile processes of myocardial smooth muscle cells, causing dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Comparación Con Compuestos Similares

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.

Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina.

Felodipine: A dihydropyridine calcium channel blocker with a similar mechanism of action.

Uniqueness

Nitrendipine dipropyl ester-d7 is unique due to the presence of deuterium atoms, which makes it useful for tracing and studying the pharmacokinetics and metabolism of nitrendipine. The deuterium atoms provide a slight difference in mass, allowing for more precise tracking in biological systems .

Propiedades

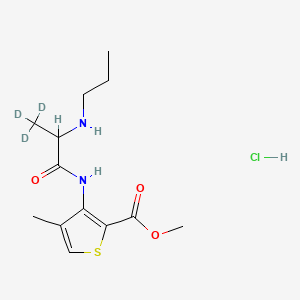

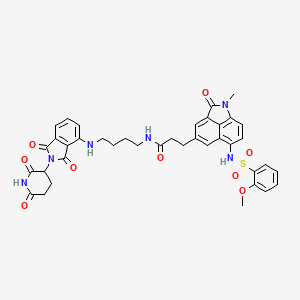

Fórmula molecular |

C21H26N2O6 |

|---|---|

Peso molecular |

409.5 g/mol |

Nombre IUPAC |

5-O-(1,1,2,2,3,3,3-heptadeuteriopropyl) 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3/i1D3,5D2,10D2 |

Clave InChI |

CFFRNSYMIJOXTR-VVYOKIKRSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C |

SMILES canónico |

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)

![2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide](/img/structure/B12426064.png)